molecular formula C9H15ClO3 B051669 1-Chloroethyl Cyclohexyl Carbonate CAS No. 99464-83-2

1-Chloroethyl Cyclohexyl Carbonate

Cat. No. B051669
CAS RN: 99464-83-2
M. Wt: 206.66 g/mol
InChI Key: ONZWFHWHTYZZLM-UHFFFAOYSA-N
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Patent
US08993614B2

Procedure details

In a manner similar to the method described in Example 3, 1-chloroethyl chloroformate (Oakwood Products, 1.99 g, 1.5 mL, 13.9 mmol) was reacted with cyclohexanol (Alfa Aesar, 1.33 g, 1.4 mL, 13.3 mmol) and pyridine (1.27 g, 1.3 mL, 16.1 mmol) in methylene chloride (11 mL) at −78° C. for 3 h to give 1-chloroethyl cyclohexyl carbonate. A portion of 1-chloroethyl cyclohexyl carbonate (253 mg, 1.22 mmol) was then reacted with chiral 4-((2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamido)-3-methoxybenzoic acid (150.3 mg, 0.244 mmol) in the presence of cesium carbonate (487.4 mg, 1.5 mmol) in dimethylformamide (5 mL) overnight to give, after flash chromatography purification (hexane/ethyl acetate, 80/20 to 20/80), 1-(cyclohexyloxycarbonyloxy)ethyl 4-((2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamido)-3-methoxybenzoate (135.4 mg, 70% yield). MS (ES+) m/z calcd. for C40H44Cl2F2N3O7: [(M+H)+]: 786, found: 786
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH:5]([Cl:7])[CH3:6])=[O:3].[CH:8]1([OH:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.N1C=CC=CC=1>C(Cl)Cl>[C:2](=[O:3])([O:14][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1)[O:4][CH:5]([Cl:7])[CH3:6]

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
C1(CCCCC1)O
Name
Quantity
1.3 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
11 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(OC(C)Cl)(OC1CCCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.